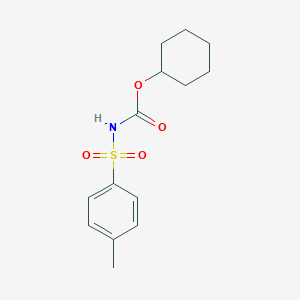
Cyclohexyl N-(p-tosyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexyl N-(p-tosyl)carbamate, also known as CCT, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. CCT is a white crystalline solid that is insoluble in water but soluble in organic solvents such as methanol and ethanol.
Mécanisme D'action
Cyclohexyl N-(p-tosyl)carbamate acts as a reversible inhibitor of chymotrypsin-like proteases by forming a covalent bond with the active site of the enzyme. This results in the inhibition of the enzyme's catalytic activity, which prevents the degradation of proteins and peptides in the body.
Effets Biochimiques Et Physiologiques
Cyclohexyl N-(p-tosyl)carbamate has been shown to have a significant impact on various physiological processes, such as the regulation of cell growth and differentiation. Studies have also suggested that Cyclohexyl N-(p-tosyl)carbamate may have potential anti-cancer properties due to its ability to inhibit chymotrypsin-like proteases, which are often overexpressed in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Cyclohexyl N-(p-tosyl)carbamate is its potent inhibitory activity against chymotrypsin-like proteases, which makes it a useful tool for studying enzyme-catalyzed reactions. However, Cyclohexyl N-(p-tosyl)carbamate has several limitations, such as its insolubility in water, which can make it challenging to work with in certain experimental setups.
Orientations Futures
There are several future directions for the research and development of Cyclohexyl N-(p-tosyl)carbamate. One potential direction is the exploration of its anti-cancer properties, which could lead to the development of new cancer treatments. Another potential direction is the optimization of the synthesis method to improve the yield and purity of the product. Additionally, further studies could be conducted to investigate the potential applications of Cyclohexyl N-(p-tosyl)carbamate in other areas of scientific research, such as drug discovery and enzyme engineering.
In conclusion, Cyclohexyl N-(p-tosyl)carbamate is a chemical compound that has shown significant potential in scientific research applications. Its potent inhibitory activity against chymotrypsin-like proteases makes it a useful tool for studying enzyme-catalyzed reactions, and its potential anti-cancer properties make it a promising candidate for the development of new cancer treatments. However, further research is needed to fully understand the biochemical and physiological effects of Cyclohexyl N-(p-tosyl)carbamate and to explore its potential applications in other areas of scientific research.
Méthodes De Synthèse
The synthesis of Cyclohexyl N-(p-tosyl)carbamate involves the reaction of cyclohexylamine with p-toluenesulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction yields Cyclohexyl N-(p-tosyl)carbamate as a white crystalline solid with a yield of approximately 70%. The purity of the product can be improved through recrystallization from a suitable solvent.
Applications De Recherche Scientifique
Cyclohexyl N-(p-tosyl)carbamate has been used in various scientific research applications, including the development of new drugs and the study of enzyme-catalyzed reactions. Cyclohexyl N-(p-tosyl)carbamate is a potent inhibitor of chymotrypsin-like proteases, which play a crucial role in the regulation of various physiological processes such as cell growth and differentiation. Cyclohexyl N-(p-tosyl)carbamate has also been used as a substrate for the detection of esterase activity in biological samples.
Propriétés
Numéro CAS |
18303-08-7 |
|---|---|
Nom du produit |
Cyclohexyl N-(p-tosyl)carbamate |
Formule moléculaire |
C14H19NO4S |
Poids moléculaire |
297.37 g/mol |
Nom IUPAC |
cyclohexyl N-(4-methylphenyl)sulfonylcarbamate |
InChI |
InChI=1S/C14H19NO4S/c1-11-7-9-13(10-8-11)20(17,18)15-14(16)19-12-5-3-2-4-6-12/h7-10,12H,2-6H2,1H3,(H,15,16) |
Clé InChI |
YWUXXDDIOVQABY-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)OC2CCCCC2 |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)OC2CCCCC2 |
Synonymes |
N-Tosylcarbamic acid cyclohexyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



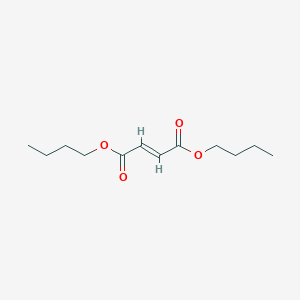
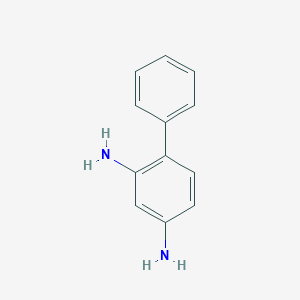
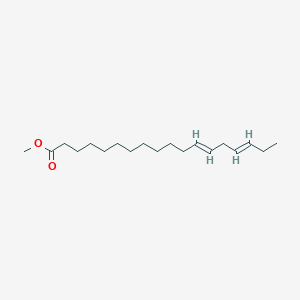
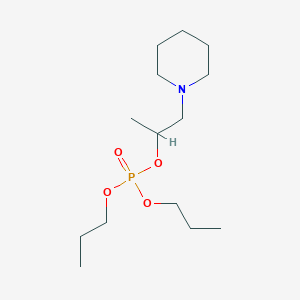
![2-[Bis(2-ethylhexyl)amino]ethanol](/img/structure/B91584.png)
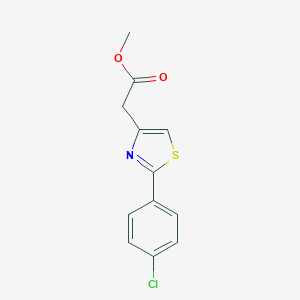
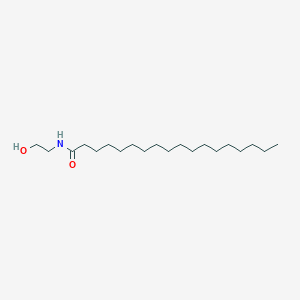
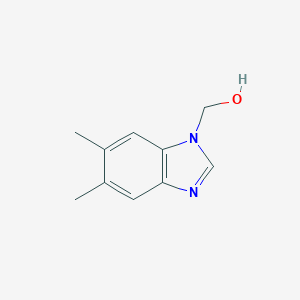
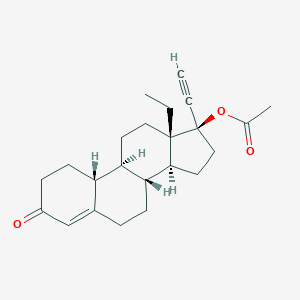
![1,4-Dimethylbenzo[a]pyrene](/img/structure/B91590.png)
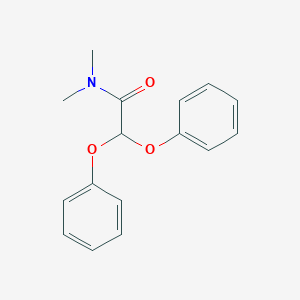
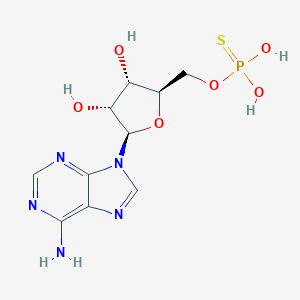
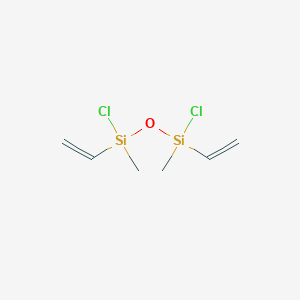
![(4Ar,6S,8aR)-6-methoxy-2-phenyl-4,4a,6,8a-tetrahydropyrano[3,2-d][1,3]dioxine](/img/structure/B91598.png)